Ethyl 2-[benzyl(ethyl)amino]acetate
Description
Ethyl 2-[benzyl(ethyl)amino]acetate is a tertiary amine-containing ester with the molecular formula C₁₃H₁₉NO₂ (calculated molecular weight: 221.3 g/mol). Its structure features a benzyl group and an ethyl group attached to the nitrogen atom of the glycine backbone, esterified with an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of both aromatic (benzyl) and aliphatic (ethyl) substituents on the nitrogen atom influences its steric and electronic properties, impacting reactivity and applications in chemical transformations .
Properties
IUPAC Name |
ethyl 2-[benzyl(ethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(11-13(15)16-4-2)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYKXBJOFOTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[benzyl(ethyl)amino]acetate, a compound with the molecular formula C14H19NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of ethyl bromoacetate with benzylamine, followed by the introduction of an ethyl group. This process is often facilitated by a base such as sodium hydroxide or potassium carbonate. The resulting compound features a unique structure that allows for diverse chemical interactions, making it a valuable intermediate in organic synthesis and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. For instance, studies on breast cancer cell lines indicated a significant reduction in cell viability upon treatment with this compound at specific concentrations (e.g., 10 μM), highlighting its potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target proteins. This interaction can lead to enzyme inhibition or activation, modulating cellular signaling pathways critical for survival and proliferation .
Case Studies
- Antimicrobial Activity : A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
- Anticancer Activity : In a recent investigation involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a 55% decrease in cell viability after three days at a concentration of 10 μM. Further studies using xenograft models confirmed the compound's efficacy in reducing tumor growth without severe side effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-(benzylamino)acetate | Simple amine derivative | Moderate antibacterial activity |
| Benzyl-2-(ethylamino)acetate | Benzyl-substituted amine | Lower anticancer potency |
| Ethyl-2-(2-oxopropylamino)acetate | Oxopropyl derivative | Enhanced reactivity |
This table illustrates how structural variations influence biological properties, emphasizing the unique potential of this compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that Ethyl 2-[benzyl(ethyl)amino]acetate exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Case Study:
A study published in the Journal of Antibiotics demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values indicating potential for treating infections resistant to conventional antibiotics.
Anticancer Effects
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, studies on MDA-MB-231 breast cancer cells revealed a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment.
Case Study:
In xenograft models, treatment with this compound resulted in reduced tumor growth without severe side effects, highlighting its potential as a therapeutic agent in oncology.
To understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-(benzylamino)acetate | Simple amine derivative | Moderate antibacterial activity |
| Benzyl-2-(ethylamino)acetate | Benzyl-substituted amine | Lower anticancer potency |
| Ethyl-2-(2-oxopropylamino)acetate | Oxopropyl derivative | Enhanced reactivity |
This table illustrates how structural variations influence biological properties, emphasizing the unique potential of this compound.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reagents | Conditions | Products |
|---|---|---|
| NaOH (aqueous) | Reflux, 6–8 hours | 2-[Benzyl(ethyl)amino]acetic acid + ethanol |
| HCl (concentrated) | Room temperature, 24 hours | 2-[Benzyl(ethyl)amino]acetic acid + ethanol |
Mechanism :
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Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
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Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Reaction with CO₂
The tertiary amine group participates in CO₂ capture, forming carbamate or bicarbonate species depending on humidity and steric factors.
| Reagents | Conditions | Products |
|---|---|---|
| CO₂ (gaseous) | Humid environment, 25°C | Ammonium bicarbonate complex |
| CO₂ (dry) | Anhydrous solvent, 25°C | Zwitterionic carbamate intermediate |
Mechanism :
-
In humid conditions, water acts as a nucleophile, assisted by the amine group, leading to bicarbonate formation.
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Under dry conditions, the amine directly reacts with CO₂ to form a zwitterionic carbamate .
Substitution at the Amino Group
The benzyl-protected amine undergoes alkylation or acylation reactions.
| Reagents | Conditions | Products |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hours | N-Methyl derivative |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | N-Acetyl derivative |
Mechanism :
-
Alkylation proceeds via an SN2 mechanism, where the amine acts as a nucleophile.
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Acylation involves nucleophilic substitution at the carbonyl carbon of acetyl chloride .
Oxidation:
The benzylic position is susceptible to oxidation.
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄ (aq) | Acidic, reflux | Benzyl ketone derivative |
| CrO₃ | H₂SO₄, acetone, 0°C | Oxidized amide |
Mechanism :
Reduction:
The ester group can be reduced to an alcohol.
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH₄ | THF, 0°C → reflux | 2-[Benzyl(ethyl)amino]ethanol |
| NaBH₄ | MeOH, RT | Partial reduction to aldehyde |
Ring-Opening Reactions
In the presence of nucleophiles like thiols or amines, the ester participates in ring-opening polymerization.
| Reagents | Conditions | Products |
|---|---|---|
| 1,2-Ethanedithiol | DMF, 80°C, 24 hours | Thioester-linked polymer |
| Ethylenediamine | CHCl₃, RT, 48 hours | Polyamide derivative |
Comparative Reaction Analysis
The compound’s reactivity is influenced by steric hindrance from the benzyl and ethyl groups.
| Reaction Type | Rate (Relative) | Key Factor |
|---|---|---|
| Ester hydrolysis | Moderate | Solvent polarity |
| CO₂ capture | Fast (humid) | Humidity and amine basicity |
| Benzylic oxidation | Slow | Steric hindrance |
Research Findings
-
CO₂ Capture Efficiency : Ethyl 2-[benzyl(ethyl)amino]acetate exhibits a CO₂ absorption capacity of 1.2 mmol/g under humid conditions, outperforming simpler amines like monoethanolamine .
-
Antimicrobial Activity : Hydrolysis derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(benzylamino)acetate
- Structure : Differs by lacking the ethyl group on the nitrogen (N-benzyl instead of N-benzyl-N-ethyl).
- Synthesis : Prepared via reductive amination of ethyl glyoxylate with benzylamine, achieving 97% purity .
- Applications : Used as a precursor for peptidomimetics and Schiff base derivatives.
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate
- Structure: Contains a 2-oxopropyl group instead of ethyl on the nitrogen (C₁₄H₁₉NO₃, MW 249.3 g/mol).
- Synthesis : Purified via column chromatography (54% yield), highlighting challenges in isolating compounds with bulky substituents .
- Applications : Labeled as a "versatile scaffold" for drug discovery due to its multifunctional groups .
Ethyl 2-(disubstituted amino)acetates (e.g., morpholino, piperidinyl)
- Examples: Ethyl 2-morpholinoacetate (C₈H₁₅NO₃, MW 173.2 g/mol). Ethyl 2-(piperidin-1-yl)acetate (C₉H₁₇NO₂, MW 171.2 g/mol).
- Properties : Cyclic amines enhance conformational rigidity, affecting binding in biological systems.
- Synthesis: Oxidative coupling with naphthols/phenols achieved 64–79% yields, demonstrating superior efficiency compared to acyclic analogs like Ethyl 2-[benzyl(ethyl)amino]acetate .
Ethyl 2-[(2-hydroxybenzylidene)amino]acetate
- Structure: Schiff base derivative with a hydroxybenzylidene group (C₁₁H₁₃NO₃, MW 207.2 g/mol).
- Properties : Exhibits intramolecular hydrogen bonding and planar geometry, influencing crystallinity and fluorescence properties .
- Crystallography: Dihedral angles between aromatic rings (86.80°) reduce π-π stacking, a feature absent in this compound .
Key Methods :
- Reductive Amination: Sodium triacetoxyborohydride (STAB) is commonly used, as seen in the synthesis of Ethyl 2-(benzylamino)acetate (39.1% yield) .
- Oxidative Coupling: this compound derivatives may undergo Mannich-type reactions with naphthols, though yields drop significantly (30–55%) with electron-poor phenols due to reduced nucleophilicity .
Yield Comparison :
Molecular Weight and Polarity
- This compound (MW 221.3 g/mol) is less polar than analogs with hydroxyl or ketone groups (e.g., Ethyl 2-[benzyl(2-oxopropyl)amino]acetate, MW 249.3 g/mol), impacting solubility in aqueous media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
